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molecular formula C6H10N2O B1332918 3-Isopropylisoxazol-5-amine CAS No. 88786-11-2

3-Isopropylisoxazol-5-amine

Cat. No. B1332918
M. Wt: 126.16 g/mol
InChI Key: GHLVMBXOBZVJIC-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Prepared from 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (350 mg, 2.29 mmol) according to the method described for 3-isopropylisoxazol-5-amine in Example 122A Step 2, to afford 3-(tetrahydro-2H-pyran-4-yl)isoxazol-5-amine as a colorless solid (170 mg, 44%) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 5.01 (s, 1H), 4.40 (brs, 2H), 4.02-4.05 (m, 2H), 3.46-3.55 (m, 2H), 2.87 (m, 1H), 1.71-1.84 (m, 4H); LC-MS (ESI) m/z 169 (M+H)+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)[CH2:3][C:4]#[N:5].C(C1C=C(N)[O:17][N:16]=1)(C)C>>[O:9]1[CH2:10][CH2:11][CH:6]([C:2]2[CH:3]=[C:4]([NH2:5])[O:17][N:16]=2)[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
O=C(CC#N)C1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NOC(=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C1=NOC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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